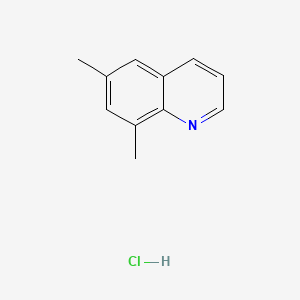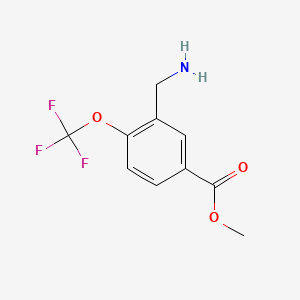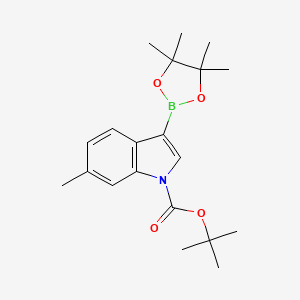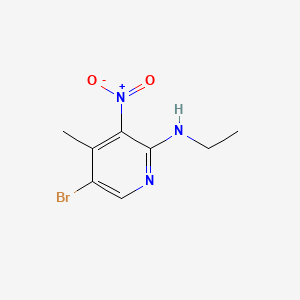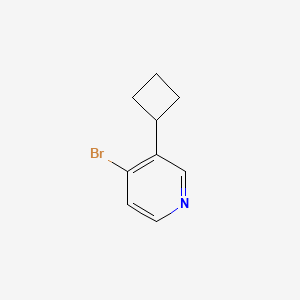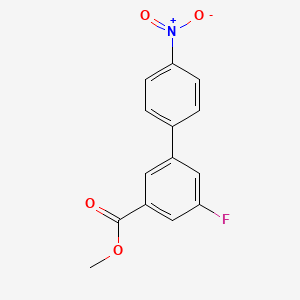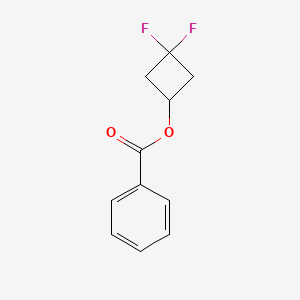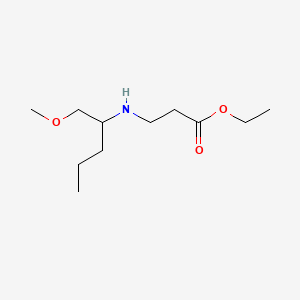
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, also known as MPBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the amino acid glycine and has been synthesized using different methods.
科学研究应用
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to act as a selective agonist for the glycine receptor, which plays a crucial role in inhibitory neurotransmission. This property of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester makes it a potential candidate for the treatment of various neurological disorders, including epilepsy, schizophrenia, and anxiety.
In pharmacology, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have analgesic effects, making it a potential candidate for pain management. In medicinal chemistry, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been used as a starting material for the synthesis of other compounds with potential pharmacological activities.
作用机制
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester acts as a selective agonist for the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The activation of the glycine receptor leads to the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neurotransmission. This mechanism of action makes 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can enhance the binding of glycine to the glycine receptor and increase the amplitude of glycine-induced currents. In vivo studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can reduce the severity of seizures in animal models of epilepsy and have analgesic effects in animal models of pain.
实验室实验的优点和局限性
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be used as a tool compound to study the glycine receptor and its role in neurotransmission. However, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester also has some limitations for lab experiments. It has a short half-life, making it difficult to use for long-term studies. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is also sensitive to degradation by enzymes in biological systems, which can affect its activity.
未来方向
There are several future directions for the study of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester. One direction is to develop more potent and selective agonists for the glycine receptor. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester in vivo to determine its potential as a therapeutic agent. Additionally, the use of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a starting material for the synthesis of other compounds with potential pharmacological activities can be explored. Finally, the development of new methods for the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be investigated to improve its yield and purity.
合成方法
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be synthesized using different methods. One of the most common methods involves the reaction of glycine ethyl ester with 1-methoxymethyl-butylamine in the presence of a catalyst. The reaction leads to the formation of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a white crystalline solid. Other methods involve the use of different reagents and conditions to achieve the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester.
属性
IUPAC Name |
ethyl 3-(1-methoxypentan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBLEVTPZPHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(COC)NCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
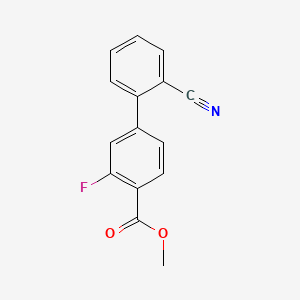
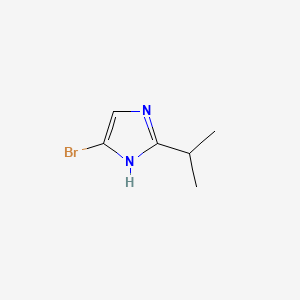
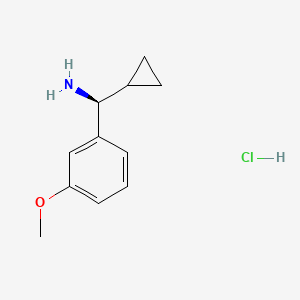
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
